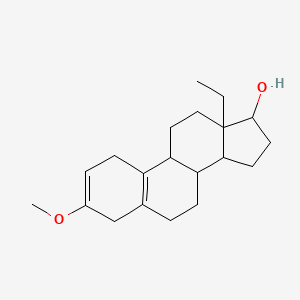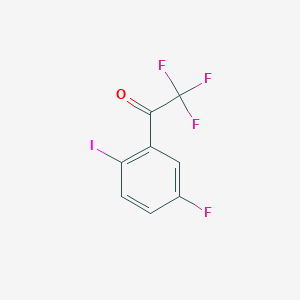
(S)-1,4-Ditosyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,4-Ditosil-2-butanol es un compuesto orgánico caracterizado por la presencia de dos grupos tosil unidos a un esqueleto de butanol. El compuesto es de gran interés en la síntesis orgánica debido a sus características estructurales únicas y su reactividad. Los grupos tosil, al ser buenos grupos salientes, hacen que este compuesto sea un intermedio versátil en varias reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1,4-Ditosil-2-butanol típicamente implica la tosilación de (S)-2-butanol. El proceso comienza con la protección del grupo hidroxilo de (S)-2-butanol, seguido por la introducción de grupos tosil. Las condiciones de reacción a menudo incluyen el uso de cloruro de tosilo (TsCl) en presencia de una base como piridina o trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de tosilo.
Métodos de producción industrial
A escala industrial, la producción de (S)-1,4-Ditosil-2-butanol puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, que son cruciales para la producción eficiente de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-1,4-Ditosil-2-butanol experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos tosil pueden ser sustituidos por nucleófilos como aminas, tioles o alcóxidos, lo que lleva a la formación de nuevos enlaces carbono-nitrógeno, carbono-azufre o carbono-oxígeno.
Reacciones de eliminación: En condiciones básicas, el compuesto puede sufrir reacciones de eliminación para formar alquenos.
Reacciones de reducción: Los grupos tosil pueden reducirse para formar los alcoholes o hidrocarburos correspondientes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio (NaN₃), tiolato de potasio (KSR) y alcóxido de sodio (NaOR). Estas reacciones se llevan a cabo típicamente en disolventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Reacciones de eliminación: Se utilizan bases fuertes como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) para inducir la eliminación.
Reacciones de reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de sustitución con aminas producen aminas, mientras que las reacciones de eliminación producen alquenos.
Aplicaciones Científicas De Investigación
(S)-1,4-Ditosil-2-butanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas, incluidos fármacos y agroquímicos.
Biología: El compuesto se emplea en la modificación de biomoléculas, como péptidos y proteínas, para estudiar su estructura y función.
Medicina: Sirve como precursor en la síntesis de fármacos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de (S)-1,4-Ditosil-2-butanol implica la activación de los grupos tosil, que actúan como buenos grupos salientes en varias reacciones químicas. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y las condiciones de reacción. Por ejemplo, en las reacciones de sustitución, los grupos tosil son reemplazados por nucleófilos, lo que lleva a la formación de nuevos enlaces químicos.
Comparación Con Compuestos Similares
Compuestos similares
®-1,4-Ditosil-2-butanol: El enantiómero de (S)-1,4-Ditosil-2-butanol, que tiene reactividad similar pero diferente estereoquímica.
1,4-Ditosil-2-butanona: Un compuesto relacionado con un grupo funcional cetona en lugar de un grupo hidroxilo.
1,4-Ditosil-2-buteno: Un análogo insaturado con un doble enlace en el esqueleto de butanol.
Singularidad
(S)-1,4-Ditosil-2-butanol es único debido a su estereoquímica específica y la presencia de dos grupos tosil, que confieren reactividad y selectividad distintas en las reacciones químicas. Esto lo convierte en un intermedio valioso en la síntesis de moléculas quirales y compuestos orgánicos complejos.
Propiedades
Fórmula molecular |
C18H22O5S2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(2S)-1,4-bis-(4-methylphenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C18H22O5S2/c1-14-3-7-17(8-4-14)24(20,21)12-11-16(19)13-25(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m0/s1 |
Clave InChI |
GUCGUVWRKROEGE-INIZCTEOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H](CS(=O)(=O)C2=CC=C(C=C2)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCC(CS(=O)(=O)C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





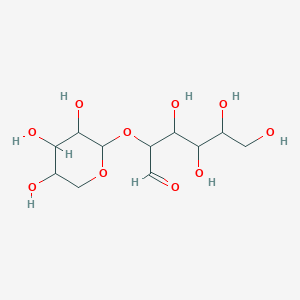


![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
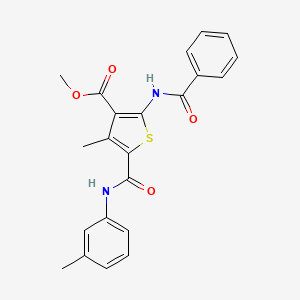
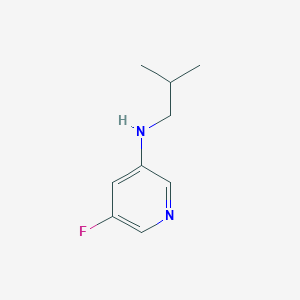

![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)
